2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid is an organic compound that features a furan ring fused with a thiazole ring and a carboxylic acid group
Mechanism of Action
Target of Action
Furan derivatives have been found to interact with various targets in the body, acting as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives generally interact with their targets to exert their potential therapeutic effects .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Furan derivatives are generally known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
Furan derivatives have been found to have broad therapeutic properties, encouraging the synthesis of a large number of novel chemotherapeutic agents .
Action Environment
The action of furan derivatives can be influenced by various factors, including the specific conditions under which they are synthesized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the formation of the furan and thiazole rings followed by their fusion. One common method involves the reaction of furan-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Furan-3,4-dicarboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: Similar furan ring structure but lacks the thiazole ring.
Thiazole-4-carboxylic acid: Contains the thiazole ring but lacks the furan ring.
Furan-2-carboxylic acid: Similar carboxylic acid group but different ring structure.
Uniqueness
2-(Furan-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to the combination of the furan and thiazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-3-yl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)6-4-13-7(9-6)5-1-2-12-3-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBIGXLKMIWZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955400-59-6 | |
Record name | 2-(3-Furanyl)-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=955400-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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